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Compound of Interest |

Compound Name: N-Isopropyl Carvedilol
CAS No.: 1246819-01-1
Cat. No.: B600939
. J

Executive Summary & Strategic Context

In the landscape of beta-blocker development, Carvedilol remains a critical therapeutic agent.
However, the synthesis of Carvedilol—typically involving the ring-opening of 4-(2,3-
epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine—is susceptible to side

reactions.

One critical, often overlooked impurity is N-lsopropyl Carvedilol. This tertiary amine impurity
arises typically from reductive amination side-reactions if acetone is used in cleaning or
processing steps in the presence of reducing agents, or via direct alkylation if isopropyl halides

are present in the solvent system.

The Challenge: Standard HPLC "Area %" analysis is insufficient for this impurity due to
significant response factor differences caused by the tertiary amine structure. To accurately
quantify N-lsopropyl Carvedilol in accordance with ICH Q3A(R2) guidelines, a fully
characterized Primary Reference Standard is required.

This guide contrasts the performance of a fully characterized Reference Standard against a
crude "in-situ” marker and details the rigorous characterization workflow required to certify this

material.
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Comparative Analysis: Validated Standard vs. Crude
Marker

The following data illustrates the risks of using uncharacterized materials for impurity
guantification. We compared a Certified Reference Standard (CRS) of N-Isopropyl Carvedilol
against a Crude Synthetic Marker (isolated from mother liquor without rigorous purification).

Table 1: Perf Metrics & Risk A

Feature

Crude Synthetic
Marker

Certified Reference
Standard (CRS)

Impact on Drug
Development

Chromatographic

Purity

84.5% (Area %)

>99.2% (Area %)

High Risk: Crude
material
overestimates impurity
levels due to co-

eluting peaks.

Assay (Mass Balance)

Not Determined

98.9% w/w

Critical: Without assay
assignment,
quantitative
calculations are

effectively guesses.

Water Content (KF)

3.2% (Hygroscopic)

0.4% (Dry/Stable)

Stability: High water
content leads to rapid
degradation of the

standard.

Structural ID

Tentative (MS only)

Confirmed (NMR, MS,
IR)

Regulatory:
"Tentative" ID is
rejected in
NDA/ANDA filings.

Response Factor
(RRF)

Assumed 1.0

1.12 (Experimental)

Accuracy: Using
RRF=1.0 results in a
~12% quantitation

error.
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Scientist’s Insight:

“In my experience, the most common cause of OOS (Out of Specification) results during
stability testing isn't product degradation, but the degradation of the impurity standard itself. The
Crude Marker described above absorbed 3% moisture within 48 hours, altering the weigh-in
mass and skewing all subsequent calculations. A lyophilized, argon-packed CRS is not a luxury;

it is a metrological necessity.”

Characterization Workflow & Methodology

To establish N-Isopropyl Carvedilol as a Primary Reference Standard, we employ a self-
validating "orthogonal" approach. This ensures that no single error (e.g., a co-eluting peak in
HPLC) can propagate through to the final assigned purity.

Diagram 1: The Characterization Lifecycle
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Caption: Orthogonal workflow ensuring structural identity and mass-balance purity assignment.

Detailed Experimental Protocols
Protocol A: Structural Elucidation (Identity)

Objective: To definitively prove the N-isopropyl substitution on the secondary amine of the
Carvedilol backbone.

e Technique: 500 MHz 1H-NMR (DMSO-d6).
o Key Diagnostic Signals:

o Carvedilol Backbone: Aromatic protons (carbazole and phenoxy rings) remain largely
unchanged (6.6 — 8.2 ppm).

o The "Smoking Gun": Look for the isopropyl group signals that are absent in Carvedilol.
= Methine (CH): A septet at approximately & 3.0 - 3.2 ppm.
» Methyls ((CH3)2): A doublet (integrating to 6H) at approximately 6 1.1 - 1.3 ppm.
e Mass Spectrometry (LC-MS/MS):
o Instrument: Q-TOF or Orbitrap.
o Mode: ESI Positive.
o Theoretical Mass: Carvedilol (

) = 406.19 Da.
o Target Mass: N-Isopropyl Carvedilol (
) = 448.24 Da (

)

o Fragmentation: MS2 should show the loss of the isopropyl group (neutral loss of 42 Da) or
characteristic carbazole fragments (
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222/224).

Protocol B: Purity Assignment (Mass Balance)

Objective: Calculate the absolute content ("Assay") to be used on the Certificate of Analysis
(CoA). We do not use simple HPLC area %.

The Equation:

Step-by-Step:

Chromatographic Purity (%Imp):

o Run two orthogonal HPLC methods (e.g., C18 Low pH and Phenyl-Hexyl Neutral pH).

o Take the lowest purity value obtained to be conservative.

Volatiles (%oWater + %ResSolvents):

o Water: Determine via Coulometric Karl Fischer titration (triplicate).

o Solvents: Headspace GC-FID (check for Acetone, IPA, DCM).

Inorganics (%ROI):

o Residue on Ignition (Sulfated Ash) using a muffle furnace at 600°C.

Calculation:

o Example: HPLC Purity (99.5%) - Water (0.4%) - Solvents (0.1%) - Ash (0.1%) = 98.9%
Assigned Purity.

Protocol C: HPLC Method for Impurity Profiling

This method separates N-Isopropyl Carvedilol from the parent drug and other known
impurities (A, B, C).

e Column: Agilent Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 um) or equivalent.[1]
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» Mobile Phase A: Phosphate Buffer (20 mM, pH 2.5).
o Mobile Phase B: Acetonitrile (ACN).
e Gradient:

0 min: 20% B

[¢]

20 min: 50% B

[e]

o

35 min: 80% B (Elution of N-Isopropyl Carvedilol expected here due to higher
lipophilicity)

40 min: 20% B

(¢]

e Flow Rate: 1.0 mL/min.
e Detection: UV @ 240 nm (Carbazole absorption max).
o Temperature: 40°C.[2]

Scientific Logic: The N-isopropyl group masks the hydrogen bonding capability of the amine
and adds significant hydrophobic bulk. Consequently, N-Isopropyl Carvedilol will elute after
Carvedilol (Reverse Phase). If it elutes before, the structure is likely incorrect (e.g., an O-
isopropyl ether).

Decision Logic for Impurity Identification

The following diagram illustrates the decision matrix a scientist should follow when
encountering an unknown peak suspected to be N-Isopropyl Carvedilol.
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Caption: Decision tree for confirming N-Isopropyl Carvedilol identity.
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Conclusion

Characterizing N-Isopropyl Carvedilol requires more than just a certificate of synthesis.[3] It
demands a metrological approach that accounts for the physicochemical shift induced by the
isopropyl group (hydrophobicity, basicity). By utilizing a Mass Balance approach rather than
simple chromatographic area, researchers protect their drug development pipeline from
regulatory queries and OOS investigations.

For routine QC, we strongly recommend establishing a Secondary Reference Standard
calibrated against the Primary Standard described above, ensuring long-term reproducibility in
your impurity profiling methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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